3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine
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Overview
Description
3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine is a useful research compound. Its molecular formula is C18H20ClFN4 and its molecular weight is 346.83. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
A series of pyridobenzothiazine acid derivatives was synthesized to evaluate their in vitro antibacterial activity against Gram-positive and Gram-negative pathogens. The study discusses structure-activity relationships and identifies compounds with potent antibacterial activities, underscoring the importance of molecular modifications for enhancing drug efficacy (Cecchetti et al., 1987).
Serotonin and Dopamine Antagonists
Research into 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position revealed compounds with potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These findings are crucial for developing treatments for central nervous system disorders, illustrating the therapeutic potential of carefully designed molecular structures (Perregaard et al., 1992).
Androgen Receptor Downregulators for Prostate Cancer
A novel androgen receptor downregulator, identified as AZD3514, was developed for the treatment of advanced prostate cancer. This compound's discovery involved addressing physical property issues and hERG activity through structural modifications, highlighting the compound's role in advancing prostate cancer treatment options (Bradbury et al., 2013).
Anticancer Activities
Novel fluoro-substituted benzo[b]pyran compounds were synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations. This research demonstrates the potential of fluoro-substituted compounds in developing new anticancer drugs (Hammam et al., 2005).
Anti-Diabetic Drugs
Triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for their potential as anti-diabetic medications through DPP-4 inhibition and insulinotropic activities. This study underscores the importance of chemical synthesis in discovering new therapeutic agents for diabetes management (Bindu et al., 2019).
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, a class to which this compound belongs, have been associated with a wide range of pharmacological activities .
Mode of Action
It’s known that certain 6-aryl-3(2h)-pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that multiple pathways could be affected .
Result of Action
Given the broad spectrum of activities associated with pyridazinone derivatives, it’s likely that this compound could have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
3-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[c]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4/c19-15-4-2-5-16(20)14(15)12-23-7-9-24(10-8-23)18-11-13-3-1-6-17(13)21-22-18/h2,4-5,11H,1,3,6-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKITTVQKAMKQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCN(CC3)CC4=C(C=CC=C4Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.